molecular formula C22H27N3O2S2 B2760472 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234904-40-5

2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2760472
CAS No.: 1234904-40-5
M. Wt: 429.6
InChI Key: YLLAOZMQELLUCK-UHFFFAOYSA-N
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Description

2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H27N3O2S2 and its molecular weight is 429.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-acetylcholinesterase Activity

A series of piperidine derivatives, including structures related to 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Compounds with bulky moiety substitutions at the benzamide position showed significant increases in activity. The introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide greatly enhanced the activity. One compound, in particular, showed an affinity 18,000 times greater for AChE than for BuChE, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Activity Against Trypanosoma Brucei Rhodesiense

Amide and urea derivatives of thiazol-2-ethylamines, structurally similar to the compound , have shown activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. The most potent and selective analogue for the parasite demonstrated significant in vitro potency without achieving in vivo efficacy, suggesting a need for further modification to improve metabolic stability (Patrick et al., 2016).

Synthesis and Characterization of Novel Benzamides

Research into novel benzamides and their metal complexes has shown significant antimicrobial activity against various bacterial strains. Copper complexes of these benzamides exhibited better activities than the free ligands and standard antibiotics, indicating their potential as antimicrobial agents (Khatiwora et al., 2013).

Antimicrobial Properties of New Benzoylthioureas

New acylthiourea derivatives have demonstrated antimicrobial activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity level was influenced by the substituent's type, number, and position on the phenyl group attached to the thiourea nitrogen (Limban et al., 2011).

Properties

IUPAC Name

2-ethylsulfanyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-3-29-19-9-5-4-7-17(19)20(26)24-15-16-10-13-25(14-11-16)22(27)18-8-6-12-23-21(18)28-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLAOZMQELLUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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